molecular formula C10H16ClN3 B1402568 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride CAS No. 1361115-87-8

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride

Cat. No.: B1402568
CAS No.: 1361115-87-8
M. Wt: 213.71 g/mol
InChI Key: DSZUUEJAQBKRAY-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride is a chemical compound that belongs to the class of piperidine and pyrimidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrimidine is a six-membered ring with two nitrogen atoms at positions 1 and 3. The combination of these two structures in this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride typically involves the reaction of piperidine derivatives with pyrimidine precursors. One common method is the nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyrimidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace halogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 2-(Piperidin-3-ylmethyl)pyrimidine.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a precursor for the development of new drugs targeting various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar biological activities.

    Pyrimidine derivatives: Compounds with the pyrimidine ring are known for their diverse pharmacological properties.

    Piperidinylmethylpyrimidine analogs: These analogs have variations in the substituents on the piperidine or pyrimidine rings, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of piperidine and pyrimidine structures, which imparts distinct chemical reactivity and biological activity compared to other compounds.

Properties

IUPAC Name

2-(piperidin-3-ylmethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZUUEJAQBKRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
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2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
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2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
Reactant of Route 4
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
Reactant of Route 5
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
Reactant of Route 6
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride

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